![molecular formula C14H21BN2O3 B14786672 N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide: is a complex organic compound that features a pyridine ring substituted with a boronate ester and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves the formation of the boronate ester followed by the introduction of the acetamide group. One common method involves the reaction of 6-methyl-2-bromo-4-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then reacted with acetamide under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. The acetamide group is a common pharmacophore in drug design.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to the combination of its boronate ester and acetamide functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler boronate esters or acetamides .
Propriétés
Formule moléculaire |
C14H21BN2O3 |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C14H21BN2O3/c1-9-7-11(8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18) |
Clé InChI |
IYNUPSRMSRJZNA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


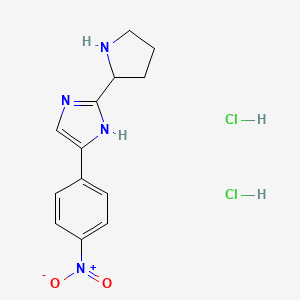
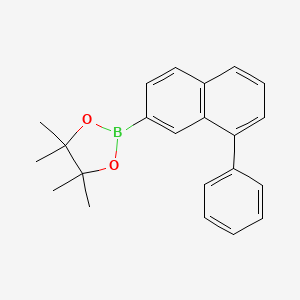
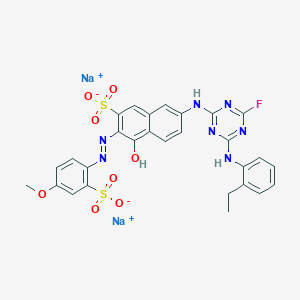
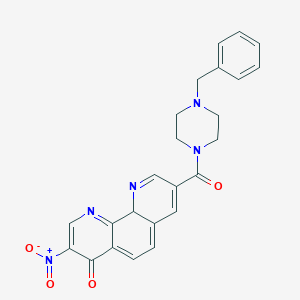
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
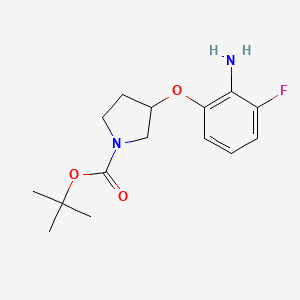

![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
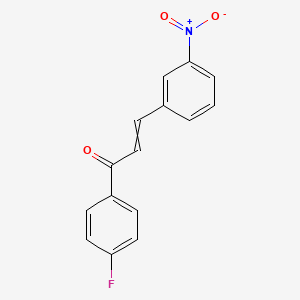
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
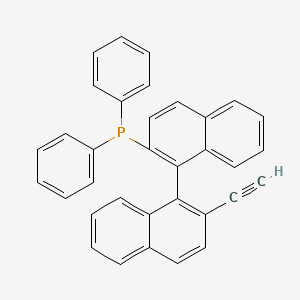
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
